1-(1-Methanesulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile

Description

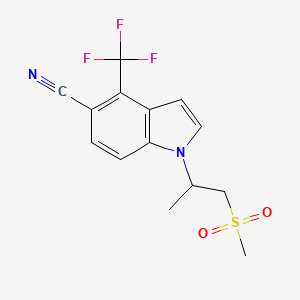

This compound (IUPAC name: 1-[(2R)-1-methanesulfonylpropan-2-yl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile) is a synthetic indole derivative featuring a methanesulfonylpropan-2-yl group at the 1-position, a trifluoromethyl group at the 4-position, and a nitrile group at the 5-position of the indole core. Its molecular formula is C₁₅H₁₄F₃N₃O₂S, with a molar mass of 365.35 g/mol. The compound is associated with drug discovery codes (e.g., GSK270822A) and is likely optimized for target binding and pharmacokinetic properties, given its sulfonyl (electron-withdrawing) and trifluoromethyl (lipophilicity-enhancing) groups .

Properties

Molecular Formula |

C14H13F3N2O2S |

|---|---|

Molecular Weight |

330.33 g/mol |

IUPAC Name |

1-(1-methylsulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile |

InChI |

InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3 |

InChI Key |

SKDVMPZQJMZEAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-2881078 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Indole Core: The indole core is synthesized through a series of reactions, including cyclization and functional group transformations.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a suitable trifluoromethylating agent under controlled conditions.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group is attached via a sulfonylation reaction using a sulfonyl chloride derivative.

Final Functionalization:

Industrial Production Methods

Industrial production of GSK-2881078 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GSK-2881078 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include various derivatives of GSK-2881078 with modified functional groups, which can be further investigated for their biological activities .

Scientific Research Applications

GSK-2881078 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model molecule to study the effects of selective androgen receptor modulation.

Biology: It is investigated for its role in muscle biology and its potential to prevent muscle wasting.

Medicine: Clinical trials have shown its potential in increasing muscle strength and lean mass in patients with chronic illnesses such as COPD.

Industry: GSK-2881078 is explored for its potential use in developing new therapeutic agents for muscle-related disorders

Mechanism of Action

GSK-2881078 exerts its effects by selectively binding to androgen receptors. This binding induces a unique receptor conformation that allows specific coactivator and corepressor proteins to interact. The differential activity enables GSK-2881078 to function as a potent androgenic agonist in target tissues such as muscle and bone, while acting as an antagonist or partial agonist in other tissues like the prostate or skin .

Comparison with Similar Compounds

Core Structural Features

| Compound Name | Indole Core | 1-Position Substituent | 4-Position Substituent | 5-Position Substituent | Key Targets/Applications |

|---|---|---|---|---|---|

| Target Compound | Indole | Methanesulfonylpropan-2-yl | Trifluoromethyl | Carbonitrile | Enzyme inhibition (e.g., HSP90?) |

| 3-(4-Chlorobutyl)indole-5-carbonitrile | Indole | 4-Chlorobutyl | H | Carbonitrile | Research reagent (TCI America) |

| 1-Tosyl-1H-indole-5-carbonitrile | Indole | p-Toluenesulfonyl (tosyl) | H | Carbonitrile | Synthetic intermediate |

| 3-[4-(4-Cyanophenyl)piperazinyl]indole-5-CN | Indole | Piperazinyl-butyl-cyanophenyl | H | Carbonitrile | HSP90 inhibition (PDB: 5LNY) |

| N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide | Indole | H (amide at 2-position) | H | Fluoro | Kinase inhibition (Molecules 2010) |

Key Differences and Implications

In contrast, 3-(4-Chlorobutyl)indole-5-carbonitrile () has a chlorobutyl chain, increasing lipophilicity but lacking sulfonyl’s hydrogen-bonding capacity. The tosyl group in 1-Tosyl-1H-indole-5-carbonitrile () offers bulkier aromatic substitution, which may reduce metabolic stability compared to the aliphatic methanesulfonyl group.

4-Position Substituent :

- The trifluoromethyl group in the target compound provides strong electron-withdrawing effects and lipophilicity, critical for enhancing binding affinity and membrane permeability. Analogs lacking this group (e.g., 3-(4-Chlorobutyl)indole-5-carbonitrile) may exhibit reduced potency against targets sensitive to electronic effects .

5-Position Carbonitrile :

- The nitrile group is conserved across all compared indole derivatives, suggesting its role in π-stacking or dipole interactions. However, substituents at other positions modulate overall activity. For example, 5-fluoro substitution in N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide () introduces halogen bonding but shifts functional groups away from the indole core .

Biological Activity: The HSP90-bound indole derivative () shares the carbonitrile group but features a piperazinyl-butyl-cyanophenyl substituent, highlighting the importance of extended side chains for binding large enzyme pockets. The target compound’s compact methanesulfonylpropan-2-yl group may favor selectivity for smaller active sites .

Research Findings and Trends

- Synthetic Optimization : and suggest that substituents at the 1- and 4-positions are systematically modified to balance solubility (via sulfonyl groups) and potency (via trifluoromethyl). For example, replacing tosyl () with methanesulfonylpropan-2-yl reduces steric hindrance while retaining sulfonyl’s beneficial properties .

- Metabolic Stability: The trifluoromethyl group in the target compound likely enhances metabolic stability compared to chlorinated or non-halogenated analogs (e.g., 3-(4-Chlorobutyl)indole-5-carbonitrile) by resisting oxidative degradation .

- Target Specificity : The combination of methanesulfonyl and trifluoromethyl groups may synergistically target enzymes requiring both hydrophobic and polar interactions, such as kinases or heat shock proteins .

Biological Activity

1-(1-Methanesulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile is a synthetic compound with significant potential in medicinal chemistry, particularly as a selective androgen receptor modulator (SARM). This compound is characterized by its unique indole core, which is essential for its biological activity. The presence of various functional groups, including a trifluoromethyl group and a methanesulfonyl group, enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(1-Methanesulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile is C13H12F3N2O2S, with a molecular weight of approximately 330.33 g/mol. The structural features that contribute to its biological activity include:

| Feature | Description |

|---|---|

| Indole Core | Bicyclic structure enhancing receptor binding affinity |

| Trifluoromethyl Group | Increases lipophilicity and bioavailability |

| Methanesulfonyl Group | Modulates metabolic stability and solubility |

| Carbonitrile Group | Contributes to overall reactivity and interaction |

The primary biological activity of 1-(1-Methanesulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile is attributed to its selective modulation of androgen receptors. SAR studies indicate that the compound exhibits high binding affinity for androgen receptors, which are crucial for regulating muscle growth and maintenance. This modulation can potentially enhance anabolic processes while minimizing androgenic side effects typically associated with steroidal compounds.

Binding Affinity Studies

Research has demonstrated that modifications to the indole core and substituents significantly influence the compound's binding affinity and selectivity towards androgen receptors. For instance, the trifluoromethyl group has been shown to enhance receptor interaction due to increased hydrophobic interactions .

Pharmacological Effects

1-(1-Methanesulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile has been evaluated for several pharmacological effects:

- Anabolic Activity : Preliminary studies suggest that this compound may promote muscle growth and prevent muscle wasting conditions such as sarcopenia in elderly populations .

- Potential in Treating Muscle Disorders : Due to its selective action on androgen receptors, it may be beneficial in treating conditions associated with muscle loss .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Muscle Growth : A recent study published in Journal of Medicinal Chemistry evaluated the effects of SARMs on muscle hypertrophy in animal models. The results indicated that 1-(1-Methanesulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile significantly increased muscle mass compared to control groups, suggesting its potential as a therapeutic agent for muscle-wasting diseases .

- Metabolic Pathway Analysis : Another study focused on the metabolic pathways involved in the action of this compound. It was found that the compound undergoes significant metabolic transformation which affects its efficacy and safety profile in vivo. Understanding these pathways is crucial for optimizing dosing regimens and minimizing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.